

Scope and limitations of O-(4-Nitrobenzoyl)hydroxylamine in organic chemistry

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Compound of Interest

Compound Name: O-(4-Nitrobenzoyl)hydroxylamine

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A Comparative Guide to O-(4-Nitrobenzoyl)hydroxylamine in Organic Synthesis

O-(4-Nitrobenzoyl)hydroxylamine (NBHA) has emerged as a significant reagent in organic chemistry, primarily valued for its role as an electrophilic aminating agent.^[1] Its stability and reactivity profile make it a useful tool for the introduction of amine functionalities into a variety of substrates.^[1] This guide provides a comprehensive comparison of NBHA with other common aminating reagents, supported by experimental data, detailed protocols, and workflow visualizations to assist researchers, scientists, and drug development professionals in its effective application.

Physicochemical and Safety Profile

NBHA is a white to slightly pale yellow crystalline solid that is stable under proper storage conditions (2-8°C).^{[2][3]} The presence of the electron-withdrawing nitro group enhances the electrophilicity of the nitrogen atom, facilitating its transfer to nucleophiles.^[1] While stable for extended periods in crystalline form, temperature control is crucial during its synthesis to prevent exothermic decomposition.^[1]

Table 1: Physicochemical Properties of O-(4-Nitrobenzoyl)hydroxylamine

Property	Value	Reference
CAS Number	35657-36-4	[3][4][5]
Molecular Formula	C ₇ H ₆ N ₂ O ₄	[3][4]
Molecular Weight	182.13 g/mol	[3][5]
Appearance	White to slightly pale yellow crystal/powder	[2][6]
Melting Point	109°C (decomposes)	[2]
Solubility	Soluble in polar organic solvents (e.g., ethanol, DCM, DMSO, methanol)	[1]
Storage	2-8°C	[3]

Safety Considerations: NBHA is classified as a skin sensitizer and may cause skin, eye, and respiratory irritation.[3] Standard personal protective equipment, including gloves, safety glasses, and a dust respirator, should be used when handling the compound.[2] It is incompatible with strong oxidizing agents.[2][7]

Scope and Applications in Organic Synthesis

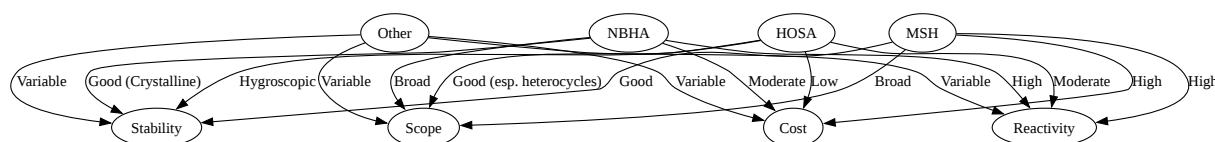
The primary utility of NBHA lies in its function as an electrophilic source of "NH₂⁺", enabling the direct amination of various nucleophiles.

- **N-Amination of Heterocycles and Amines:** NBHA is effective for the N-amination of a wide range of nitrogen-containing compounds, including heterocycles, to form N-amino derivatives.[1] This reaction is a valuable alternative to traditional methods for synthesizing hydrazines and related structures.[1]
- **Formation of Primary Amines:** It can be used with organometallic reagents, such as Grignard or organozinc reagents, to synthesize primary amines.[8]
- **Other Applications:** Beyond amination, NBHA has been used in other transformations such as the Beckmann rearrangement of oximes to amides, as an acylating agent, and for the

cleavage of certain protecting groups.[1]

Comparison with Alternative Electrophilic Aminating Reagents

The performance of NBHA is best understood in comparison to other hydroxylamine-based reagents. The choice of reagent often depends on the specific substrate, desired reactivity, and reaction conditions. Key alternatives include Hydroxylamine-O-sulfonic acid (HOSA) and various O-Sulfonyl and O-Acyl hydroxylamine derivatives.



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Table 2: Performance Comparison in N-Amination Reactions

Reagent	Substrate	Product	Yield (%)	Comments	Reference
O-(4-Nitrobenzoyl) hydroxylamine (NBHA)	2-Oxazolidinones	N-Amino-2-oxazolidinones	45-95	Generally superior yields compared to MSH in a 2002 study.	[1]
O-Mesitylenesulfonylhydroxylamine (MSH)	Secondary Benzyl Alcohols	Primary Anilines	Good to Excellent	Highly effective for C-C amination via aza-Hock rearrangement.	[9]
Hydroxylamine-O-sulfonic acid (HOSA)	Pyridine	1-Aminopyridinium salt	~96	Highly effective for N-amination of electron-rich heterocycles. Acts as an electrophile in neutral/acidic media.	[10]
O-Benzoyl/Pivaloyl hydroxylamines	Secondary Benzyl Alcohols	Primary Anilines	Minor/Trace	Significantly less effective than O-sulfonyl derivatives in aza-Hock rearrangement.	[9]

(2,4-dinitrophenyl) hydroxylamine (DNPHA)	Secondary Benzyl Alcohols	Primary Anilines	Less Effective	Lower efficacy compared to O-sulfonyl hydroxylamines for this specific transformation. [9]
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Key Distinctions and Limitations

- **Reactivity vs. Stability:** NBHA offers a good balance of high reactivity and handling stability. [1] While O-sulfonyl derivatives like MSH can be more reactive for certain transformations, NBHA's crystalline nature makes it more stable for storage. [1][9] In contrast, HOSA is effective but is hygroscopic and its reactivity is pH-dependent. [10][11][12]
- **Leaving Group:** The 4-nitrobenzoate leaving group of NBHA is less reactive than sulfonate leaving groups in some contexts. For instance, in aza-Hock type rearrangements, O-acyl hydroxylamines like NBHA provide only trace amounts of product, whereas O-sulfonyl derivatives are highly effective. [9]
- **Substrate Scope:** The high electrophilicity of NBHA allows it to aminate a broad range of nucleophiles. However, its reactivity can be a limitation. For highly sensitive substrates, less reactive reagents might be preferable to avoid side reactions. O-acyl hydroxylamines are generally limited in that the nitrogen atom must be fully substituted to avoid side reactions. [8]
- **Cost and Availability:** HOSA is an inexpensive, bulk chemical. [11] NBHA and its precursors are readily available, making it an accessible laboratory reagent. [1][6] Specialty reagents like MSH are often more expensive.

Experimental Protocols and Workflow

The following provides a generalized protocol for the N-amination of a heterocyclic substrate using NBHA, adapted from similar procedures for hydroxylamine derivatives.

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concentrate,\nand purify via column\nchromatography.", class="workup_node"]; F [label="6.
Analysis\nCharacterize product by\nNMR, MS, etc.", class="analysis_node"];

// Edges A -> B -> C -> D -> E -> F; } caption="General workflow for electrophilic N-amination."
```

General Protocol: N-Amination of a Heterocycle

- **Reaction Setup:** To a solution of the heterocyclic substrate (1.0 mmol, 1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane or THF, 10 mL) under an inert atmosphere (N₂ or Ar), cool the mixture to 0°C in an ice bath.
- **Reagent Addition:** Add a solution of **O-(4-Nitrobenzoyl)hydroxylamine** (1.1 mmol, 1.1 equiv) in the same solvent dropwise over 10-15 minutes. If the substrate is a weak nucleophile, a non-nucleophilic base may be required.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Workup:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
- **Purification:** Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- **Characterization:** Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure N-

aminated product. Confirm the structure and purity using NMR spectroscopy and mass spectrometry.

Conclusion

O-(4-Nitrobenzoyl)hydroxylamine is a versatile and reliable reagent for electrophilic amination, offering a favorable balance of reactivity, stability, and accessibility. Its primary strength lies in the N-amination of heterocycles and the synthesis of primary amines from organometallic precursors. While it may be less effective than O-sulfonyl derivatives for specific transformations like C-C aminations, its overall utility and straightforward handling make it a valuable tool in the synthetic chemist's arsenal. The comparative data and protocols provided herein serve as a guide for researchers to make informed decisions when selecting an appropriate aminating agent for their specific synthetic challenges.

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